N-Formyl Thyroxine
CAS No.: 671235-41-9
Cat. No.: VC0194938
Molecular Formula: C16H11I4NO5
Molecular Weight: 804.89
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671235-41-9 |
|---|---|
| Molecular Formula | C16H11I4NO5 |
| Molecular Weight | 804.89 |
| IUPAC Name | (2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
| Standard InChI | InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1 |
| SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-Formyl Thyroxine maintains the fundamental diphenyl ether backbone of thyroxine, featuring four iodine atoms at the 3,5,3',5' positions. The distinguishing structural feature is the replacement of the amino group with a formyl group (CHO) attached to the nitrogen atom in the amino acid portion . The molecular formula is C16H11I4NO5, reflecting the presence of four iodine atoms, which significantly contribute to its molecular weight and physical properties .
Physical and Chemical Properties
N-Formyl Thyroxine presents as a white to off-white solid with specific physicochemical properties summarized in Table 1:
Table 1: Physicochemical Properties of N-Formyl Thyroxine
The compound's multiple functional groups, including carboxylic acid, phenolic hydroxyl, and formamide groups, contribute to its distinct chemical behavior and solubility characteristics . Due to its hygroscopic nature, special storage conditions are required to maintain its stability and purity .
Applications in Pharmaceutical Analysis
Role as a USP Reference Standard
N-Formyl Thyroxine serves a critical function in pharmaceutical quality control as a designated USP impurity standard for levothyroxine formulations . This role encompasses several important applications:
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Method Development and Validation: It is used to develop and validate analytical methods for detecting and quantifying impurities in levothyroxine drug products .
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Calibration Standards: High-purity N-Formyl Thyroxine serves as a calibration standard for quantitative analysis, ensuring accurate measurement of impurity levels .
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System Suitability Testing: It is employed in system suitability tests during quality control procedures to verify the performance of analytical systems .
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Stability Studies: The compound is used as a reference in stability studies to monitor potential formation during storage and establish appropriate shelf-life parameters for levothyroxine products .
The availability of well-characterized reference standards like N-Formyl Thyroxine is essential for pharmaceutical manufacturers to meet regulatory requirements and ensure consistent product quality .
Formation Mechanisms and Control Strategies
N-Formyl Thyroxine can form during various stages of levothyroxine manufacturing and storage:
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Synthetic Processes: It may form as a by-product during the synthesis of levothyroxine when formylating agents are present .
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Storage Degradation: Formation can occur during long-term storage of levothyroxine under certain conditions, particularly in the presence of moisture or formyl donors .
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Process Contamination: Introduction of formylating reagents as contaminants in raw materials or processing aids can lead to formylation of the amino group .
Understanding these formation pathways enables pharmaceutical manufacturers to implement appropriate control strategies to minimize impurity levels and ensure product quality throughout the shelf life of levothyroxine medications .
Biological Activity and Clinical Significance
Comparative Thyroid Activity
Studies indicate that N-Formyl Thyroxine exhibits reduced thyroid hormone activity compared to unmodified thyroxine . This reduced biological activity is attributed to the structural modification of the amino group, which affects receptor binding and subsequent physiological responses .
The formylation of the amino group alters key properties that influence biological activity:
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Receptor Binding: Modified structure likely reduces affinity for thyroid hormone receptors .
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Metabolic Conversion: Altered susceptibility to deiodinase enzymes that convert T4 to active T3 .
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Protein Binding: Potential changes in binding to plasma transport proteins such as thyroxine-binding globulin .
These alterations collectively contribute to the observed differences in biological activity between N-Formyl Thyroxine and unmodified thyroxine .
Implications for Pharmaceutical Quality
From a pharmaceutical perspective, the presence of N-Formyl Thyroxine as an impurity in levothyroxine medications has several important implications:
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Efficacy Considerations: If present in significant quantities, it could potentially reduce the effective dose of active thyroxine available to patients, affecting therapeutic outcomes .
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Pharmacokinetic Alterations: The modified structure may lead to differences in absorption, distribution, metabolism, and excretion compared to the parent compound .
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Batch Consistency: Variations in impurity levels between batches could potentially contribute to the variability in clinical response observed with different levothyroxine products .
These considerations underscore the importance of strict quality control measures to limit N-Formyl Thyroxine levels in commercial levothyroxine products, ensuring consistent efficacy and safety for patients dependent on thyroid replacement therapy .
Current Research and Future Directions
Analytical Method Advancements
Ongoing research related to N-Formyl Thyroxine focuses on developing increasingly sensitive and selective analytical methods for its detection and quantification:
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Advanced Chromatographic Techniques: Development of optimized HPLC, UPLC, and LC-MS/MS methods for improved separation and detection of N-Formyl Thyroxine among other potential impurities .
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Spectroscopic Innovations: Novel applications of spectroscopic techniques for structural characterization and quantitative analysis with higher sensitivity .
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Isotopically Labeled Standards: Development of isotopically labeled versions, such as N-Formyl Thyroxine-13C6 (CAS 1346604-89-4), for use as internal standards in quantitative analysis.
These methodological advances continue to enhance quality control processes and support regulatory compliance in pharmaceutical manufacturing .
Future Research Opportunities
Several promising areas for future research on N-Formyl Thyroxine include:
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Structure-Activity Relationship Studies: More detailed investigations into how the formyl modification affects receptor binding and biological activity compared to thyroxine and its other derivatives .
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Metabolic Studies: Exploration of the metabolic fate of N-Formyl Thyroxine in biological systems to better understand its potential physiological impacts .
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Improved Synthetic Routes: Development of more efficient and environmentally friendly synthetic approaches for producing high-purity reference standards .
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Stability Profiling: Comprehensive evaluation of stability under various conditions to better understand formation mechanisms during storage and processing .
These research directions could enhance our understanding of N-Formyl Thyroxine beyond its current role as a pharmaceutical impurity and potentially reveal new applications or considerations for thyroid pharmacology.
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